Trifluoroacetylbromhexine

Description

The compound described in the evidence is trifluoroacetaldehyde trifluoroethyl hemiacetal (CAS/Application Number: PCT/JP2001/001934), synthesized by Daikin Industries Ltd. .

- Medicinal chemistry: As a precursor for fluorinated pharmaceuticals.

- Agrochemicals: For developing fluorine-containing pesticides.

- Functional materials: As a building block for specialty polymers or surfactants.

The production process involves electrochemical fluorination or condensation reactions, as outlined in the patent .

Properties

CAS No. |

78940-03-1 |

|---|---|

Molecular Formula |

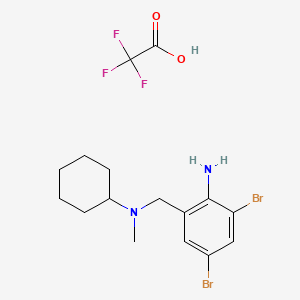

C16H21Br2F3N2O2 |

Molecular Weight |

490.2 g/mol |

IUPAC Name |

2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C14H20Br2N2.C2HF3O2/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;3-2(4,5)1(6)7/h7-8,12H,2-6,9,17H2,1H3;(H,6,7) |

InChI Key |

HWAMLPVSQRVNOF-UHFFFAOYSA-N |

SMILES |

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.C(=O)(C(F)(F)F)O |

Other CAS No. |

78940-03-1 |

Synonyms |

trifluoroacetylbromhexine |

Origin of Product |

United States |

Comparison with Similar Compounds

Critical Limitations in the Evidence

The request for a comparison of "Trifluoroacetylbromhexine" cannot be addressed due to:

- Bromhexine is a mucolytic agent with a benzylamine core; "this compound" would imply a bromhexine molecule modified with a trifluoroacetyl group. These are chemically unrelated to the hemiacetal in the evidence.

- Absence of pharmacological data : The evidence lacks biological activity, pharmacokinetics, or toxicity data for the hemiacetal compound, making comparisons with therapeutic agents like bromhexine impossible.

Hypothetical Comparison (Based on Fluorinated Compounds)

If we assume a typographical error and proceed with the hemiacetal compound described in the evidence, a speculative comparison might focus on fluorinated aldehydes/hemiacetals (Table 1). However, this remains unrelated to bromhexine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.